molecular formula C9H7ClO4S B13979526 5-Methoxy-1-benzofuran-2-sulfonyl chloride

5-Methoxy-1-benzofuran-2-sulfonyl chloride

Cat. No.: B13979526
M. Wt: 246.67 g/mol
InChI Key: HRNCBUPTQJVSFS-UHFFFAOYSA-N
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Description

5-Methoxy-1-benzofuran-2-sulfonyl chloride is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a sulfonyl chloride group at the 2-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-benzofuran-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a pre-formed benzofuran ring. One common method is the sulfonylation of 5-methoxybenzofuran using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-benzofuran-2-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methoxy-1-benzofuran-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-benzofuran-2-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the benzofuran ring. This combination imparts specific reactivity and potential biological activity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H7ClO4S

Molecular Weight

246.67 g/mol

IUPAC Name

5-methoxy-1-benzofuran-2-sulfonyl chloride

InChI

InChI=1S/C9H7ClO4S/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3

InChI Key

HRNCBUPTQJVSFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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